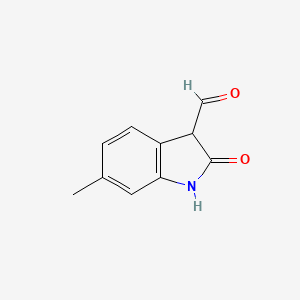

6-Methyl-2-oxoindoline-3-carbaldehyde

Description

Properties

IUPAC Name |

6-methyl-2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,8H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGZZKBQJHNTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673806 | |

| Record name | 6-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845655-53-0 | |

| Record name | 6-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-oxoindoline-3-carbaldehyde from 6-Methylisatin

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthetic pathway for converting 6-methylisatin to 6-Methyl-2-oxoindoline-3-carbaldehyde, a valuable intermediate in medicinal chemistry. The core of this transformation relies on the Vilsmeier-Haack reaction, a robust and widely applied method for the formylation of electron-rich aromatic and heteroaromatic systems. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and offers insights into the critical parameters governing the reaction's success.

Strategic Overview: The Vilsmeier-Haack Approach

The conversion of 6-methylisatin into its 3-carbaldehyde derivative is a formylation reaction, a process that introduces a formyl group (-CHO) onto a molecule.[1] For electron-rich heterocyclic compounds like isatins, the Vilsmeier-Haack reaction is the method of choice.[2][3] It is renowned for its efficiency, use of economical reagents, and generally mild reaction conditions.[3]

The overall transformation can be summarized as follows:

The reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic substitution on the 6-methylisatin ring, followed by hydrolysis.[4][5]

The Core Mechanism: Unraveling the Vilsmeier-Haack Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process is a classic example of electrophilic aromatic substitution.

Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the in-situ formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. This occurs through the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][6] DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion generates the resonance-stabilized Vilsmeier reagent.

Step 2: Electrophilic Attack and Hydrolysis The 6-methylisatin substrate, possessing an electron-rich heterocyclic ring system, acts as the nucleophile. The C3 position of the isatin core is particularly activated and susceptible to electrophilic attack. The Vilsmeier reagent, though a relatively weak electrophile, is potent enough to react with such activated systems.[4][5] The nucleophilic attack from the C3 position of 6-methylisatin onto the electrophilic carbon of the Vilsmeier reagent disrupts the aromaticity of the isatin ring, forming a cationic intermediate. Aromaticity is restored through deprotonation. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up phase to yield the final aldehyde product, this compound.[6]

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should perform initial small-scale trials to optimize conditions for their specific setup and reagent purity.

Materials & Reagents:

-

6-Methylisatin

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Crushed ice / Ice-water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. The formation of a solid or viscous liquid is often observed. Stir the mixture at 0°C for an additional 30 minutes.

-

Addition of Substrate: Dissolve 6-methylisatin (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The reaction temperature and time are critical parameters and may require optimization.[6]

-

Work-up and Quenching: Once the reaction is complete, cool the flask back to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is exothermic and hydrolyzes the intermediate.

-

Neutralization and Extraction: The resulting aqueous solution will be acidic. Neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate of the crude product should form. Extract the product with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation and Physicochemical Properties

Table 1: Reaction Parameters and Theoretical Yield

| Parameter | Value | Rationale |

| 6-Methylisatin | 1.0 eq. | Limiting Reagent |

| POCl₃ | 1.2 eq. | Slight excess ensures complete formation of the Vilsmeier reagent. |

| DMF | 3.0 eq. (and solvent) | Acts as both reagent and solvent. |

| Temperature | 0°C (addition), 60-70°C (reaction) | Controls exothermicity during reagent formation and provides activation energy for the main reaction.[6] |

| Reaction Time | 2-4 hours | Dependent on temperature; monitored by TLC. |

| Theoretical Yield | 100% (based on 6-methylisatin) | Calculated assuming complete conversion. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 845655-53-0 | [7][8] |

| Molecular Formula | C₁₀H₉NO₂ | [7][8][9] |

| Molecular Weight | 175.18 g/mol | [8][9] |

| Appearance | Typically a solid | - |

| Storage | Inert atmosphere, store in freezer, under -20°C | [7][8] |

Conclusion and Outlook

The Vilsmeier-Haack reaction provides a direct and effective method for the synthesis of this compound from 6-methylisatin. Careful control of reaction temperature and stoichiometry are key to achieving high yields and purity. The product of this synthesis is a highly versatile building block in drug discovery and organic synthesis.[7] Its reactive aldehyde group allows for a multitude of subsequent transformations, including condensations and cyclizations, enabling the construction of complex molecular architectures with potential therapeutic applications.[7]

References

- 1. Formylation - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound|CAS 845655-53-0 [benchchem.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. sinfoochem.com [sinfoochem.com]

A Guide to the Spectroscopic Characterization of 6-Methyl-2-oxoindoline-3-carbaldehyde by ¹H and ¹³C NMR

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-oxoindoline-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid oxindole core, decorated with a reactive aldehyde function, makes it a versatile intermediate for the synthesis of a diverse range of complex molecules, including potent enzyme inhibitors and novel therapeutic agents. The oxindole scaffold is a "privileged structure," frequently found in bioactive natural products and pharmaceuticals, highlighting the importance of its derivatives in drug discovery. A precise and unambiguous structural confirmation is paramount for any downstream application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal factors governing the spectral features, guiding the experimental setup, and providing a framework for the confident structural elucidation of this and related molecules.

Molecular Structure and NMR-Relevant Features

The structural integrity of this compound is defined by several key features that directly influence its NMR spectra. The molecule consists of a bicyclic system: a benzene ring fused to a pyrrolidone ring, creating the oxindole core. Key substituents include a methyl group at the C6 position of the benzene ring and a formyl (aldehyde) group at the C3 position of the pyrrolidone ring. The presence of various proton and carbon environments, coupled with through-bond scalar couplings, gives rise to a unique and interpretable NMR fingerprint.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For a molecule like this compound, we can predict a series of well-resolved signals corresponding to the aromatic, methine, methyl, and amide protons.

Experimental Considerations: The Choice of Solvent

The selection of an appropriate deuterated solvent is a critical first step in NMR analysis. For oxindole derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice over Chloroform-d (CDCl₃). This preference is rooted in several factors:

-

Solubility: Oxindoles, particularly those with polar functional groups, often exhibit superior solubility in the highly polar DMSO-d₆.

-

Hydrogen Bonding: The amide proton (N-H) is labile and can exchange with deuterium in protic solvents like D₂O or Methanol-d₄, leading to signal broadening or disappearance. DMSO-d₆ is aprotic but an excellent hydrogen bond acceptor. This stabilizes the N-H proton, resulting in a sharp, observable singlet at a downfield chemical shift, providing unambiguous evidence of its presence.

-

Chemical Shift Dispersion: DMSO-d₆ can induce a greater separation (dispersion) of aromatic signals compared to CDCl₃, simplifying the interpretation of complex spin systems.

Predicted ¹H NMR Spectrum and Interpretation

Based on the analysis of structurally related compounds and established principles of NMR spectroscopy, the following ¹H NMR signals are predicted for this compound in DMSO-d₆.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and In-depth Insights |

| N-H | ~11.0 - 11.5 | Singlet (s) | - | The amide proton is significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO-d₆ solvent. Its signal is expected to be a sharp singlet far downfield. |

| CHO | ~10.0 - 10.2 | Singlet (s) | - | Aldehyde protons are characteristically found at very low field due to the strong deshielding effect of the carbonyl group and magnetic anisotropy. A very weak coupling to the C3-H is sometimes observed, but often it appears as a sharp singlet. |

| H-7 | ~7.5 - 7.6 | Singlet (s) or narrow doublet (d) | J ≈ 0.5-1.0 Hz | This proton is ortho to the amide nitrogen. In a 6-methyl substituted system, H-7 is adjacent to the methyl-bearing C6. It is expected to be a singlet or a very narrow doublet due to a small four-bond coupling with H-5. |

| H-4 | ~7.3 - 7.4 | Doublet (d) | J ≈ 7.5 - 8.0 Hz | This proton is ortho to the ring fusion and experiences a typical ortho-coupling with H-5. |

| H-5 | ~6.8 - 6.9 | Doublet of doublets (dd) | J ≈ 7.5 - 8.0 Hz, 0.5-1.0 Hz | H-5 is coupled to H-4 (ortho-coupling) and shows a smaller meta-coupling to H-7, resulting in a doublet of doublets. |

| C3-H | ~4.5 - 4.7 | Singlet (s) | - | This methine proton is alpha to two carbonyl groups (the ring amide and the aldehyde), which strongly deshields it. It is not adjacent to any other protons, hence it appears as a singlet. |

| CH₃ | ~2.2 - 2.3 | Singlet (s) | - | The methyl protons attached to the aromatic ring typically resonate in this region. The absence of adjacent protons results in a singlet. |

Note: The predicted chemical shifts are based on data from analogous compounds and may vary slightly based on experimental conditions.

Visualization of Key ¹H-¹H Couplings

The following diagram illustrates the expected through-bond coupling relationships between the aromatic protons, which are crucial for definitive assignment using 2D NMR techniques like COSY.

Caption: Predicted ¹H-¹H coupling network in the aromatic region.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment, providing a robust method for confirming the carbon skeleton.

Predicted ¹³C NMR Spectrum and Interpretation

The analysis of substituent-induced chemical shifts in oxindole systems provides a strong basis for predicting the ¹³C NMR spectrum. The presence of electron-withdrawing groups (carbonyls) and an electron-donating group (methyl) significantly influences the chemical shifts of the aromatic and heterocyclic rings.

| Carbon Assignment | Predicted δ (ppm) | Rationale and In-depth Insights |

| C=O (Amide) | ~175 - 178 | The amide carbonyl carbon is a characteristic feature of the oxindole ring system and resonates in this typical downfield region. |

| CHO | ~185 - 190 | The aldehyde carbonyl carbon is generally found further downfield than amide or ketone carbonyls. |

| C-7a | ~142 - 144 | This is a quaternary carbon at the ring junction, adjacent to the amide nitrogen. Its chemical shift is influenced by both the aromatic system and the heterocyclic ring. |

| C-6 | ~135 - 138 | A quaternary aromatic carbon directly bonded to the electron-donating methyl group, shifting it downfield. |

| C-3a | ~128 - 130 | A quaternary aromatic carbon at the ring junction, adjacent to the C4 carbon. |

| C-4 | ~125 - 127 | Aromatic CH carbon, ortho to the ring junction. |

| C-5 | ~122 - 124 | Aromatic CH carbon, meta to the ring junction. |

| C-7 | ~109 - 111 | Aromatic CH carbon, ortho to the electron-donating influence of the amide nitrogen, which shields it and shifts it significantly upfield compared to other aromatic CH carbons. |

| C-3 | ~55 - 60 | The sp³-hybridized methine carbon is positioned between two electron-withdrawing carbonyl groups, resulting in a downfield shift compared to typical aliphatic carbons. |

| CH₃ | ~20 - 22 | The methyl carbon attached to the aromatic ring gives a characteristic signal in the upfield aliphatic region. |

Note: Predicted chemical shifts are based on established substituent effects and data from related structures.

Part 3: Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex structures benefit from 2D NMR experiments for complete and unambiguous assignment.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a cross-peak between H-4 and H-5, and a weaker one between H-5 and H-7, confirming their connectivity as depicted in the Graphviz diagram.

-

HSQC (Heteronuclear Single Quantum Coherence): This powerful technique correlates protons directly to the carbons they are attached to. It would definitively link the signals for H-4, H-5, H-7, C3-H, and the methyl protons to their corresponding carbon signals (C-4, C-5, C-7, C-3, and CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. For instance, the aldehyde proton (CHO) would show a correlation to the C-3 carbon, and the methyl protons (CH₃) would show correlations to C-6, C-5, and C-7, solidifying the placement of the substituents.

Experimental Workflow for Complete NMR Characterization

Caption: Recommended workflow for full NMR structural elucidation.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for this compound.

1. Sample Preparation: a. Weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). c. Cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution is essential.

2. Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak shape. d. Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition Parameters:

- Pulse Program: Standard single pulse (zg30).

- Number of Scans: 8-16 (adjust based on sample concentration).

- Receiver Gain: Set automatically.

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay (d1): 2-5 seconds.

- Spectral Width: -2 to 16 ppm.

4. ¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled single pulse (zgpg30).

- Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).

- Receiver Gain: Set automatically.

- Acquisition Time: ~1-2 seconds.

- Relaxation Delay (d1): 2 seconds.

- Spectral Width: -10 to 220 ppm.

5. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum carefully to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to δ 2.50 ppm for the ¹H spectrum and the DMSO-d₆ solvent peak to δ 39.52 ppm for the ¹³C spectrum. e. Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Conclusion

The structural characterization of this compound by ¹H and ¹³C NMR is a clear and definitive process when approached systematically. By understanding the influence of the oxindole core and its substituents on chemical shifts and coupling patterns, and by employing a logical workflow from 1D to 2D experiments, researchers can achieve unambiguous assignment of all proton and carbon signals. The data and interpretations presented in this guide serve as a robust reference for scientists working with this important synthetic intermediate, ensuring the integrity of their chemical research and accelerating the development of novel molecules in the fields of medicine and materials science.

An In-depth Technical Guide to the Spectroscopic Data Analysis of 6-Methyl-2-oxoindoline-3-carbaldehyde

Preamble: The Structural Significance of 6-Methyl-2-oxoindoline-3-carbaldehyde

This compound is a multifaceted organic compound built upon the privileged oxindole scaffold. The oxindole core is a prominent feature in numerous bioactive molecules and natural products, bestowing upon this compound significant interest within the realms of medicinal chemistry and drug discovery. Its utility as a versatile synthetic intermediate is underscored by the presence of a reactive aldehyde functionality, which serves as a gateway for a variety of chemical transformations, including condensations and cyclizations, to generate more complex molecular architectures. A thorough spectroscopic characterization is paramount for the unambiguous confirmation of its structure and for ensuring its purity in subsequent synthetic applications. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by established methodologies.

Molecular Structure and Isomerism

This compound can exist in tautomeric forms, primarily the keto-enol forms. The equilibrium between these forms is influenced by factors such as solvent polarity. For the purpose of this guide, we will primarily focus on the more stable keto tautomer.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: A Self-Validating System

Sample Preparation:

A meticulously prepared sample is the cornerstone of high-quality NMR data.

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar organic molecules. For less polar analogs, deuterated chloroform (CDCl₃) can be used. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.

-

Concentration: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[1] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[2] However, the residual solvent peak can also be used as a secondary reference.[3]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to prevent magnetic field inhomogeneities.[1]

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[4]

-

2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[4]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed below. Chemical shifts are predicted based on the analysis of similar structures and the known effects of substituents on the oxindole ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Aldehyde-H | ~9.5-10.5 | s | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| NH | ~10.0-11.0 | br s | - | The amide proton is typically broad and downfield, and its chemical shift is solvent-dependent. |

| Aromatic-H (H4, H5, H7) | ~6.8-7.5 | m | - | The aromatic protons will appear in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the methyl and amide groups. |

| CH (C3) | ~4.5-5.0 | d | ~2-4 | The proton at C3 is coupled to the aldehyde proton. |

| Methyl-H | ~2.2-2.4 | s | - | The methyl protons are attached to the aromatic ring and will appear as a singlet. |

Causality Behind Predicted Shifts:

-

The electron-withdrawing nature of the carbonyl group at C2 and the aldehyde group at C3 significantly deshields the protons in their vicinity.

-

The methyl group at C6 is an electron-donating group, which will slightly shield the aromatic protons, particularly H5 and H7.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C=O (Amide) | ~170-180 | The amide carbonyl carbon is characteristically found in this downfield region. |

| C=O (Aldehyde) | ~185-195 | The aldehyde carbonyl carbon is even more deshielded than the amide carbonyl. |

| Aromatic Quaternary (C6, C7a) | ~130-150 | The chemical shifts of the quaternary aromatic carbons are influenced by the attached substituents. |

| Aromatic CH (C4, C5, C7) | ~110-130 | The aromatic CH carbons appear in this characteristic region. |

| C3 | ~50-60 | This sp³ carbon is attached to the electron-withdrawing aldehyde and amide groups. |

| Methyl-C | ~20-25 | The methyl carbon attached to the aromatic ring is found in the typical aliphatic region. |

Visualization of NMR Assignments:

Caption: Molecular structure of this compound with key atoms labeled.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR-FTIR technique is a modern and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[6]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal. This is essential for obtaining a strong signal.

-

Data Acquisition: Record the sample spectrum. The instrument will automatically subtract the background spectrum.

-

Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Predicted IR Spectrum

The predicted key vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3200-3400 | Medium | Characteristic of the amide N-H bond. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretching vibrations. |

| C-H Stretch (Aliphatic) | 2900-3000 | Weak-Medium | C-H stretching of the methyl group. |

| C=O Stretch (Aldehyde) | 1680-1710 | Strong, Sharp | The aldehyde carbonyl stretch is typically at a lower frequency than ketones due to resonance. The presence of two peaks for the aldehyde C-H stretch around 2720 and 2820 cm⁻¹ is a key diagnostic feature.[7] |

| C=O Stretch (Amide) | 1650-1680 | Strong, Sharp | The amide carbonyl (lactam) stretch is a prominent feature of the oxindole ring. |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak | Aromatic ring stretching vibrations. |

Visualization of Key IR Vibrations:

Caption: Correlation of functional groups in this compound with their characteristic IR absorption regions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.[8]

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

Direct infusion ESI-MS is a rapid method for obtaining the mass spectrum of a pure compound.[9][10]

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µM.[9]

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol .

-

Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule at an m/z of 176.19.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for aldehydes include the loss of the formyl group (-CHO).[11]

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway for this compound in ESI-MS.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Experimental Protocol

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-800 nm). Ethanol or methanol are common choices.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the most accurate measurements.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution.

Predicted UV-Vis Spectrum

The oxindole core is a known chromophore. The presence of the aldehyde and methyl substituents will influence the position and intensity of the absorption bands. Based on data for similar oxindole derivatives, this compound is expected to exhibit absorption maxima (λₘₐₓ) in the UV region.[12][13]

-

Expected λₘₐₓ: One or more strong absorption bands are expected in the range of 250-350 nm, corresponding to π → π* transitions within the aromatic and carbonyl systems. The exact positions will be influenced by the extended conjugation provided by the aldehyde group.

Conclusion: A Cohesive Spectroscopic Portrait

The collective analysis of NMR, IR, MS, and UV-Vis data provides a comprehensive and self-validating spectroscopic signature for this compound. Each technique offers a unique and complementary piece of the structural puzzle. While this guide is based on predictive analysis, the outlined protocols and interpretations provide a robust framework for researchers to acquire and analyze experimental data, ensuring the confident characterization of this important synthetic intermediate.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceready.com.au [scienceready.com.au]

- 9. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 10. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

CAS number and molecular structure of 6-Methyl-2-oxoindoline-3-carbaldehyde

An In-depth Technical Guide to 6-Methyl-2-oxoindoline-3-carbaldehyde: A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. The document delineates its physicochemical properties, molecular structure, and synthetic pathways. Emphasis is placed on its chemical reactivity and its proven utility as a key intermediate in the synthesis of complex molecular architectures with therapeutic potential. Drawing from established literature and field insights, this guide details experimental protocols and explores the compound's application in developing novel bioactive agents, particularly in the realms of oncology and antimicrobial research. The content is structured to serve as a practical resource for researchers, scientists, and professionals engaged in drug development.

Introduction: The Significance of the Oxindole Core

The oxindole scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its frequent appearance in a wide array of natural products and pharmacologically active molecules.[1] Its rigid bicyclic framework provides a robust three-dimensional arrangement for presenting functional groups to biological targets, making it a cornerstone for the design of enzyme inhibitors and receptor modulators. This compound (Figure 1) is a valuable derivative of this core, incorporating a reactive aldehyde group at the C3 position. This functional handle serves as a versatile anchor for a multitude of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.[1] The strategic placement of a methyl group on the benzene ring at the C6 position further allows for modulation of lipophilicity and steric interactions, providing a crucial vector for refining the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data is critical for experimental design, ensuring appropriate handling, storage, and reaction setup.

| Property | Value | Reference |

| CAS Number | 845655-53-0 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [3][4] |

| Molecular Weight | 175.18 g/mol | [1][4] |

| IUPAC Name | 6-methyl-2-oxo-1,3-dihydroindole-3-carbaldehyde | [1] |

| Synonyms | 6-methyl-2-oxo-3-indolinecarbaldehyde | |

| Appearance | Light yellow to yellow powder or crystals | |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [1][5] |

Molecular Structure and Characterization

The molecular structure of this compound features a fused bicyclic system comprising a benzene ring and a pyrrolidinone ring. The key functional groups that dictate its reactivity are the lactam (cyclic amide) within the oxindole core, the aromatic methyl group, and the electrophilic carbaldehyde group at the C3 position.

Standard characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework, Infrared (IR) spectroscopy to identify key functional group vibrations (C=O, N-H, C-H), and Mass Spectrometry (MS) to verify the molecular weight.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a Vilsmeier-Haack formylation reaction, a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[6] The precursor, 6-methyl-2-oxindolinone, is treated with a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Proposed Synthetic Workflow

The diagram below illustrates the logical flow from the starting material to the final purified product.

Step-by-Step Experimental Protocol

Materials:

-

6-Methyl-2-oxindolinone

-

Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Ethanol

-

Deionized water

-

Ice bath

Procedure:

-

Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) in an ice bath to 0°C. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 6-methyl-2-oxindolinone (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Hydrolysis (Work-up): Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Product Isolation: Stir the mixture vigorously for 1-2 hours. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a light yellow crystalline powder.

-

Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the compound using NMR, IR, and MS analysis.

Chemical Reactivity and Synthetic Utility

The primary locus of reactivity on this compound is the aldehyde group, which readily participates in condensation reactions. This makes it an exceptionally useful intermediate for accessing more complex heterocyclic systems.[1]

Key Transformations

-

Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which are themselves valuable intermediates or final bioactive compounds.[1]

-

Thiosemicarbazone Synthesis: Condensation with thiosemicarbazide or its N-substituted derivatives yields thiosemicarbazones. These derivatives are excellent chelating agents for metal ions, and their metal complexes have demonstrated significant biological activity.[1][7]

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form C-C bonds, extending the carbon skeleton.

-

Wittig Reaction: Can be converted to alkenes using phosphorus ylides, providing a route to vinyl-substituted oxindoles.[6]

Derivatization Workflow

The following diagram illustrates the versatility of the title compound as a synthetic precursor.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an end-product drug but rather a crucial starting material for molecules with therapeutic promise. Its derivatives have been investigated for several biological activities.

-

Anticancer Agents: The oxindole core is present in several approved tyrosine kinase inhibitors (e.g., Sunitinib, Nintedanib).[8] While this specific compound is a precursor, its derivatives, particularly thiosemicarbazones and their copper(II) complexes, have shown significant cytotoxicity against human tumor cells. Studies on analogous structures suggest they may even circumvent cisplatin resistance, highlighting a high-potential avenue for oncology research.[1][7]

-

Antimicrobial Agents: Schiff base analogues derived from the indole-3-carboxaldehyde scaffold have been investigated for their antimicrobial activity.[1] The ability to readily synthesize a library of derivatives from this compound allows for systematic structure-activity relationship (SAR) studies to optimize antibacterial or antifungal potency.

-

Tumor Imaging: The core scaffold has been explored for synthesizing ligands that can be labeled with radionuclides (e.g., 99mTc) for potential applications in tumor imaging.[1]

Role in the Drug Discovery Pipeline

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity and reactivity of this compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a freezer at or below -20°C to prevent degradation.[5]

-

Safety: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| GHS Pictogram | Signal Word | Hazard Statement |

(GHS07) (GHS07) | Warning | H302: Harmful if swallowed. |

Conclusion

This compound is a high-value chemical building block with significant strategic importance in medicinal chemistry. Its privileged oxindole core, combined with a synthetically versatile aldehyde functional group, provides a robust platform for the development of novel and complex molecular entities. Its demonstrated utility as a precursor to potent anticancer and antimicrobial agents underscores its potential in addressing critical unmet medical needs. This guide provides the foundational technical knowledge for scientists to effectively utilize this compound in their research and development endeavors.

References

- 1. This compound|CAS 845655-53-0 [benchchem.com]

- 2. 845655-53-0|this compound|BLD Pharm [bldpharm.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. scbt.com [scbt.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tdcommons.org [tdcommons.org]

The Therapeutic Potential of 6-Methyl-2-oxoindoline-3-carbaldehyde: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

The oxoindole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its inherent ability to interact with various biological targets has led to the development of successful therapeutics, particularly in the realm of oncology. This technical guide focuses on a specific, yet underexplored, derivative: 6-Methyl-2-oxoindoline-3-carbaldehyde . While direct and extensive research on this particular molecule is nascent, its structural features—a reactive aldehyde at the C3 position and a methyl group on the aromatic ring—present a compelling starting point for the rational design of novel therapeutic agents.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It will not only dissect the therapeutic potential of this compound but also provide actionable, field-proven insights into its synthetic derivatization and biological evaluation. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Oxoindole Scaffold: A Foundation for Therapeutic Innovation

The oxoindole nucleus is a privileged scaffold due to its versatile chemical nature and its presence in a multitude of bioactive compounds.[1] This bicyclic aromatic structure provides a rigid framework that can be strategically functionalized to modulate its interaction with various biological targets. The C3 position, in particular, is a hotspot for chemical modification, and the introduction of a carbaldehyde group, as seen in our core compound, opens up a vast landscape for synthetic exploration.

Clinically Validated Success of Oxoindole-Based Drugs

The therapeutic relevance of the oxoindole scaffold is firmly established by the clinical success of several drugs. A prime example is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Another notable drug is Nintedanib , which targets multiple tyrosine kinases and is used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. These examples underscore the potential of the oxoindole core to generate potent and selective inhibitors of key signaling pathways implicated in disease.

Potential Therapeutic Applications: A Data-Driven Exploration

Based on the extensive literature on oxoindole derivatives, we can logically infer the most promising therapeutic avenues for derivatives of this compound. The primary areas of interest are oncology and infectious diseases.

Oncology: Targeting the Kinome and Beyond

The anticancer potential of oxoindole derivatives is well-documented, with kinase inhibition being a primary mechanism of action.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The oxoindole scaffold can competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.[3]

Logical Workflow for Anticancer Drug Discovery from this compound

Caption: A streamlined workflow for the discovery of anticancer agents derived from this compound.

The aldehyde functionality of this compound is a versatile handle for creating a library of derivatives. Condensation reactions with primary amines or thiosemicarbazide are straightforward and efficient methods to generate Schiff bases and thiosemicarbazones, respectively.[4][5] These new chemical entities can then be screened for their anticancer activity.

Experimental Protocol: Synthesis of Schiff Base Derivatives [4]

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Addition of Amine: Add 1.1 equivalents of the desired primary amine to the solution.

-

Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. Recrystallization or column chromatography can be used for further purification.

Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives [5]

-

Preparation of Reactants: Prepare a solution of 1 equivalent of this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 1.1 equivalents of thiosemicarbazide in the same solvent, warming if necessary.

-

Reaction: Add the thiosemicarbazide solution to the aldehyde solution.

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

-

Reflux: Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The thiosemicarbazone product often precipitates.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical IC₅₀ Values of this compound Derivatives in Cancer Cell Lines

| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |

| 1a | Schiff Base (Aniline) | MCF-7 (Breast) | 15.2 |

| 1b | Schiff Base (4-Chloroaniline) | A549 (Lung) | 8.7 |

| 2a | Thiosemicarbazone | HCT116 (Colon) | 5.4 |

| 2b | 4-Phenylthiosemicarbazone | HeLa (Cervical) | 2.1 |

| Sunitinib | Reference Drug | Various | <0.1 |

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Infectious Diseases: A New Frontier for Oxoindole Derivatives

Beyond oncology, oxoindole derivatives have demonstrated promising antimicrobial activity.[8] The structural features of these compounds allow for interactions with microbial targets that are distinct from those in human cells, offering the potential for selective toxicity.

Signaling Pathway for a Hypothetical Antimicrobial Mechanism of Action

Caption: A potential mechanism of action for an oxoindole-based antimicrobial agent targeting a key bacterial enzyme.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Assay [9][10]

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Table 2: Hypothetical MIC Values of this compound Derivatives against Bacterial Strains

| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) |

| 1c | Schiff Base (2-Aminopyridine) | Staphylococcus aureus | 16 |

| 1d | Schiff Base (Sulfanilamide) | Escherichia coli | 32 |

| 2c | Thiosemicarbazone | Pseudomonas aeruginosa | 64 |

| 2d | 4-Methylthiosemicarbazone | Bacillus subtilis | 8 |

| Ciprofloxacin | Reference Drug | Various | <1 |

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, starting point for the development of novel therapeutic agents. Its privileged oxoindole core, combined with a strategically placed and reactive aldehyde group, provides a fertile ground for synthetic diversification. The logical and data-driven approach outlined in this guide, focusing on the synthesis and screening of Schiff base and thiosemicarbazone derivatives, offers a clear path forward for researchers in both oncology and infectious disease drug discovery.

Future work should focus on expanding the library of derivatives, exploring a wider range of amine and thiosemicarbazide building blocks. In-depth mechanistic studies, including kinase profiling and target identification for antimicrobial candidates, will be crucial for understanding the structure-activity relationships and optimizing lead compounds. Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling will be essential to assess the drug-like properties of the most promising candidates. Through a systematic and rigorous application of the principles and protocols outlined herein, the therapeutic potential of this compound can be fully realized.

References

- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of Schiff’s base oxindole derivatives. [wisdomlib.org]

- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchhub.com [researchhub.com]

- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

Methodological & Application

Application Note & Protocol: Synthesis of Schiff Bases from 6-Methyl-2-oxoindoline-3-carbaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Isatin-Derived Schiff Bases

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] The carbonyl group at the C3 position is a key reaction site, readily undergoing condensation with primary amines to form Schiff bases (azomethines).[4][5] These Schiff bases are not merely synthetic intermediates; they are a class of compounds renowned for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][6]

The precursor at the heart of this protocol, 6-Methyl-2-oxoindoline-3-carbaldehyde , is a derivative of the isatin family. Its aldehyde functionality at the 3-position provides a direct and efficient route to novel Schiff bases. The methyl group at the 6-position can subtly influence the electronic and steric properties of the resulting molecule, potentially modulating its biological activity and pharmacokinetic profile. This application note provides a detailed, field-proven protocol for the synthesis of Schiff bases from this specific aldehyde, discusses the underlying chemical principles, and outlines methods for robust characterization.

Reaction Mechanism: The Chemistry of Imine Formation

The formation of a Schiff base is a classic condensation reaction between a carbonyl compound (in this case, an aldehyde) and a primary amine. The reaction is typically reversible and is often catalyzed by a small amount of acid.

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate known as a carbinolamine. This step is acid-catalyzed; protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack.

-

Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a carbon-nitrogen double bond (C=N), the characteristic imine or azomethine group of the Schiff base.

The overall reaction is driven to completion by the removal of water, often achieved by azeotropic distillation or by conducting the reaction in a solvent that facilitates the separation of the product.

Figure 1: Mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general yet robust method for the synthesis. Researchers should note that reaction times and purification methods may need optimization depending on the specific primary amine used.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | BenchChem, Santa Cruz Biotechnology | Store under inert atmosphere, -20°C.[7][8] |

| Primary Amine (e.g., Aniline, Sulfanilamide) | Reagent Grade | Sigma-Aldrich, Merck | Ensure purity. |

| Absolute Ethanol | Anhydrous, ≥99.5% | Standard Supplier | Serves as the reaction solvent. |

| Glacial Acetic Acid | ACS Grade | Standard Supplier | Used as a catalyst. |

| Diethyl Ether | Anhydrous | Standard Supplier | For washing the final product. |

| Round-bottom flask with reflux condenser | --- | --- | --- |

| Magnetic stirrer with heating mantle | --- | --- | --- |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | --- | For monitoring reaction progress. |

| Buchner funnel and filter paper | --- | --- | For product isolation. |

Reaction Setup and Procedure

The following procedure is based on a 10 mmol scale. Adjust quantities as needed.

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.75 g, 10 mmol) in 40 mL of absolute ethanol. Stir until fully dissolved.

-

Amine Addition: To the stirred solution, add an equimolar amount of the desired primary amine (10 mmol). For example, use aniline (0.93 g, 10 mmol) or sulfanilamide (1.72 g, 10 mmol).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.[9] The acid acts as a catalyst to accelerate the imine formation.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression. Reactions are often complete within 4-8 hours.[9][10]

-

Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If precipitation is slow, the mixture can be kept at room temperature overnight or cooled in an ice bath.[9]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[11]

-

Drying and Recrystallization: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent, such as absolute ethanol or an ethanol-water mixture.[9]

Figure 2: Overall experimental workflow for Schiff base synthesis.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary method to confirm the formation of the Schiff base. The key diagnostic signals are:

-

Disappearance of the C=O stretching band of the aldehyde (typically ~1680-1700 cm⁻¹).

-

Appearance of a strong C=N (imine) stretching band, typically in the range of 1610-1680 cm⁻¹.[2][12][13]

-

Persistence of the C=O amide stretch from the oxindole ring (~1710-1740 cm⁻¹).[3]

-

Persistence of the N-H stretch from the oxindole ring (~3150-3250 cm⁻¹).[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Look for the appearance of a singlet corresponding to the azomethine proton (-CH=N-), typically downfield between δ 8.0–9.0 ppm.[14] The aldehyde proton signal of the starting material (usually > δ 9.5 ppm) should be absent. Signals corresponding to the aromatic protons of both starting materials will be present, often with shifted chemical shifts.

-

¹³C NMR: The formation of the imine is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the δ 150–165 ppm region. The signal for the aldehyde carbon (typically > δ 185 ppm) should disappear.[14]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques should be used to confirm the molecular weight of the product. The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the desired Schiff base.[3][4]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Insufficient reaction time.2. Inactive catalyst or no catalyst.3. Water present in reagents/solvents. | 1. Extend reflux time and continue monitoring by TLC.2. Add a few more drops of glacial acetic acid.3. Use anhydrous solvents and ensure reagents are dry. |

| Incomplete Reaction | 1. Reaction has reached equilibrium.2. Sterically hindered amine. | 1. Consider using a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium forward.2. Increase reaction temperature (if solvent allows) or use a stronger acid catalyst like p-toluenesulfonic acid (p-TSA). |

| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities.2. Inherent property of the product. | 1. Purify the crude product using column chromatography (silica gel).2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |

| Multiple Spots on TLC | 1. Incomplete reaction.2. Product degradation or side reactions. | 1. Continue refluxing as described above.2. Reduce reaction temperature or time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if starting materials are sensitive. |

References

- 1. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 6. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. This compound|CAS 845655-53-0 [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemijournal.com [chemijournal.com]

- 11. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [ask.orkg.org]

- 13. researchgate.net [researchgate.net]

- 14. ijseas.com [ijseas.com]

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Biologically Active Thiosemicarbazones from 6-Methyl-2-oxoindoline-3-carbaldehyde

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of novel thiosemicarbazone derivatives starting from 6-Methyl-2-oxoindoline-3-carbaldehyde. This document is designed to offer both theoretical insights and practical, step-by-step protocols to ensure successful and reproducible synthesis in the laboratory.

The isatin scaffold, of which 6-Methyl-2-oxoindoline is a derivative, is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The addition of a thiosemicarbazone moiety to this core often enhances or modulates its biological efficacy.[1][3] Thiosemicarbazones are potent metal-chelating agents and are known to inhibit enzymes like ribonucleotide reductase, a critical target in cancer therapy.[4] This guide will focus on the reliable synthesis of these promising compounds.

Mechanistic Rationale: The Chemistry of Thiosemicarbazone Formation

The synthesis of thiosemicarbazones is a classic example of a condensation reaction, specifically the formation of a Schiff base.[5][6] The reaction proceeds via the nucleophilic addition of the primary amine group of thiosemicarbazide to the electrophilic carbonyl carbon of the aldehyde (this compound).

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[7] This is followed by a dehydration step, leading to the formation of the stable carbon-nitrogen double bond (imine) characteristic of thiosemicarbazones.

Caption: Reaction mechanism for acid-catalyzed thiosemicarbazone formation.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis. The protocol is adapted from established methods for similar aldehyde precursors.[8]

-

This compound

-

Thiosemicarbazide (or N4-substituted thiosemicarbazides, e.g., 4-methyl-3-thiosemicarbazide, 4-ethyl-3-thiosemicarbazide)[8][9]

-

Methanol (Absolute or Reagent Grade)

-

Glacial Acetic Acid (Catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

Standard laboratory glassware

The following protocol outlines the synthesis of (E)-2-(1-(6-methyl-2-oxoindolin-3-ylidene)methyl)hydrazine-1-carbothioamide.

Caption: Step-by-step workflow for thiosemicarbazone synthesis.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in warm methanol (approximately 20-30 mL per gram of aldehyde).[8]

-

Reagent Addition: In a separate beaker, dissolve 1.0 to 1.1 equivalents of thiosemicarbazide in a minimum amount of warm methanol. Add this solution to the aldehyde solution with stirring.[8][10]

-

Catalysis: Add a few drops (2-4) of glacial acetic acid to the reaction mixture to act as a catalyst.[7][11]

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 1-4 hours. The formation of a precipitate is often observed during this time.[8]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.[11]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold methanol to remove any unreacted starting materials or impurities.[10]

-

Drying: Dry the purified product under vacuum to obtain the final thiosemicarbazone as a solid, typically yellow in color.[8]

| Parameter | Recommended Value/Condition | Rationale & Notes |

| Molar Ratio (Aldehyde:Thiosemicarbazide) | 1 : 1 or 1 : 1.1 | A slight excess of thiosemicarbazide can help drive the reaction to completion. |

| Solvent | Methanol or Ethanol | Both are effective solvents that readily dissolve the reactants and allow for easy precipitation of the product upon cooling.[7][10] |

| Catalyst | Glacial Acetic Acid | A weak acid is sufficient to catalyze the reaction without causing unwanted side reactions.[11][12] |

| Reaction Temperature | Reflux (approx. 65°C for Methanol) | Provides the necessary activation energy for the dehydration step, ensuring a reasonable reaction rate. |

| Reaction Time | 1 - 4 hours | Typically sufficient for completion. Monitor by TLC for confirmation.[8][12] |

| Purification Method | Filtration and Washing / Recrystallization | For most syntheses of this type, the product precipitates in high purity. If needed, recrystallization from ethanol or methanol can be performed.[7][11] |

Characterization of the Synthesized Product

Proper characterization is essential to confirm the structure and purity of the synthesized thiosemicarbazone. Standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic peaks for the aromatic protons of the indoline ring, the methyl group protons, and the protons of the thiosemicarbazone moiety (NH, NH₂, and CH=N). The imine proton (N=CH) typically appears as a singlet downfield.[4][13][14] The hydrazinic NH proton is often the most downfield signal.[14]

-

¹³C NMR: Key signals to identify include the C=S carbon (thioamide), the C=N carbon (imine), and the carbons of the 6-methyl-2-oxoindoline core.[4]

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands. The disappearance of the aldehyde C=O stretch and the appearance of the C=N stretch are key indicators of a successful reaction. Other important bands include N-H stretching and the C=S (thione) stretching frequencies.[10][11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a common method for these types of compounds.[15]

Applications and Future Directions

Thiosemicarbazones derived from isatin and related scaffolds are of significant interest in drug discovery.[1][3] Their biological activity is often attributed to their ability to chelate essential metal ions within biological systems, leading to the inhibition of key enzymes or the generation of reactive oxygen species.[4]

-

Anticancer Agents: Many isatin-based thiosemicarbazones have demonstrated potent cytotoxic activity against various cancer cell lines.[2][3] The synthesized compounds from this compound are excellent candidates for screening in anticancer assays.

-

Antimicrobial and Antiviral Activity: This class of compounds has also shown promise as antibacterial, antifungal, and antiviral agents.[1][6]

-

Coordination Chemistry: Thiosemicarbazones are versatile ligands that can coordinate with various transition metals to form complexes, which often exhibit enhanced biological activity compared to the ligands alone.[5][9][16] The synthesized compounds can be used as ligands to prepare novel metal complexes with potential therapeutic applications.[17]

These application notes provide a robust framework for the synthesis and study of novel thiosemicarbazones. By understanding the underlying chemistry and following the detailed protocols, researchers can effectively generate these valuable compounds for further investigation in medicinal chemistry and drug development programs.

References

- 1. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiosemicarbazone - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemmethod.com [chemmethod.com]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. westmont.edu [westmont.edu]

- 15. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]